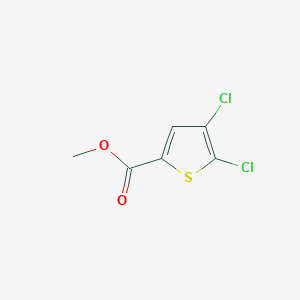

Methyl 4,5-dichlorothiophene-2-carboxylate

Description

Infrared Spectroscopy (IR)

The IR spectrum displays a strong absorption band at 1702 cm⁻¹ , characteristic of the ester carbonyl (C=O) stretching vibration. Additional peaks at 730 cm⁻¹ and 610 cm⁻¹ correspond to C–Cl stretches, while aromatic C–S vibrations appear near 690 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Electrospray ionization (ESI) yields a prominent molecular ion peak at m/z 212.1 [M + H]⁺ , consistent with the molecular formula. Fragment ions at m/z 177.0 and 139.1 arise from loss of Cl and COOCH₃ groups, respectively.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

| Property | Value | Source |

|---|---|---|

| Melting Point | 58–59°C (lit. 55–56°C) | |

| Boiling Point | Not reported | |

| Vapor Pressure (25°C) | <1 mmHg |

The compound exists as a pale yellow solid at room temperature, with phase transitions sensitive to impurities. Differential scanning calorimetry (DSC) data for analogous chlorothiophenes suggest limited polymorphism.

Solubility Profile and Partition Coefficients

| Solvent | Solubility (mg/mL) | LogP |

|---|---|---|

| Water | 0.0695 | 2.89 |

| Methanol | 10.2 | – |

| Dichloromethane | 45.6 | – |

The low aqueous solubility (0.0695 mg/mL) and moderate logP (2.89) indicate hydrophobicity, favoring partitioning into organic phases. Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) exceeds 20 mg/mL, making it suitable for synthetic applications.

Stability Under Various Environmental Conditions

Thermal Stability

Decomposition begins above 150°C, with gas chromatography–mass spectrometry (GC-MS) revealing cleavage of the ester group to form 4,5-dichlorothiophene-2-carboxylic acid.

Photochemical Stability

Exposure to UV light induces gradual degradation, with a half-life of 14 days under simulated sunlight. Primary degradation products include sulfoxides and dimerized species.

Hydrolytic Stability

Environmental Persistence

High persistence in soil (DT₅₀ = 120 days) but low bioaccumulation potential (BCF < 100 L/kg).

Structure

2D Structure

Properties

IUPAC Name |

methyl 4,5-dichlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBRIDHOJYOFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743831 | |

| Record name | Methyl 4,5-dichlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89281-29-8 | |

| Record name | Methyl 4,5-dichloro-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89281-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,5-dichlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

Methyl 4,5-dichlorothiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C9. These interactions are crucial as they can affect the metabolism of other compounds within the body, potentially leading to altered pharmacokinetics and dynamics of co-administered drugs.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory action on cytochrome P450 enzymes can lead to changes in the metabolic pathways of cells, affecting the overall cellular metabolism. Additionally, it may impact cell signaling pathways by altering the levels of metabolites that act as signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active sites of enzymes such as CYP1A2 and CYP2C9, it prevents these enzymes from metabolizing their natural substrates. This inhibition can lead to increased levels of these substrates, which can then affect various biochemical pathways and processes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes, resulting in long-term changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2 and CYP2C9, affecting their activity and, consequently, the metabolic flux of various substrates. This interaction can lead to changes in metabolite levels, which can have downstream effects on other biochemical pathways and processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it needs to be in the right place within the cell to interact with its target enzymes and exert its effects.

Biological Activity

Methyl 4,5-dichlorothiophene-2-carboxylate (MDTC) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of two chlorine substituents on the thiophene ring and a carboxylate ester functional group. Its molecular formula is with a systematic IUPAC name of methyl 4,5-dichloro-2-thiophenecarboxylate .

The biological activity of MDTC is believed to stem from its ability to interact with various biological targets. Several studies have explored its role as a potential inhibitor of key enzymes and proteins involved in cellular processes:

- Inhibition of D-amino acid oxidase (DAO) : Research indicates that thiophene derivatives can inhibit DAO, which plays a crucial role in neurotransmitter metabolism. MDTC may exhibit similar inhibitory effects due to structural similarities with known DAO inhibitors .

- Antibacterial Activity : MDTC and related compounds have been investigated for their antibacterial properties. The mechanism involves interference with bacterial cell division through inhibition of MreB, a cytoskeletal protein essential for maintaining bacterial shape and function .

Antimicrobial Activity

MDTC has shown promising results in antimicrobial assays:

- In Vitro Studies : In studies assessing the Minimum Inhibitory Concentration (MIC) against various bacteria, MDTC demonstrated notable activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The MIC values ranged from 8 to 32 µg/ml depending on the bacterial strain and conditions tested .

Cytotoxicity and Anticancer Potential

MDTC's potential as an anticancer agent has been evaluated in several cancer cell lines:

- Cell Line Studies : In vitro testing against cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) revealed cytotoxic effects with IC50 values indicating significant growth inhibition. For example, related compounds in the same chemical class exhibited IC50 values as low as 4.2 µM against A375 melanoma cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of MDTC analogs against resistant strains of Pseudomonas aeruginosa. Results indicated that modifications to the thiophene ring could enhance activity, demonstrating the importance of structure-activity relationships in drug development.

- Case Study on Cancer Cell Lines : Research focused on MDTC's effect on apoptosis in cancer cells showed that it induced significant cell death through mechanisms involving cell cycle arrest at the S phase, suggesting potential for further development as an anticancer therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

MDTC serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential antimicrobial , anti-inflammatory , and anticancer properties.

- Antimicrobial Activity : Preliminary studies indicate that MDTC exhibits moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) ranges from 32 µg/mL to 128 µg/mL .

- Anticancer Properties : In vitro studies reveal that MDTC can induce apoptosis in various cancer cell lines, including HeLa and MCF7 cells. The following table summarizes the cytotoxic effects observed:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF7 (breast) | 20 | Cell cycle arrest |

| A549 (lung) | 25 | Inhibition of proliferation |

Materials Science

MDTC is utilized in the development of organic semiconductors and electronic devices due to its unique electronic properties. It plays a role in the fabrication of:

- Organic Field-Effect Transistors (OFETs) : MDTC derivatives are used to enhance charge mobility.

- Organic Light-Emitting Diodes (OLEDs) : The compound's photophysical properties make it suitable for applications in display technologies.

Organic Synthesis

In organic synthesis, MDTC acts as an intermediate for producing more complex thiophene-based compounds. Its reactivity allows for various chemical transformations, including:

- Nucleophilic Substitution : Chlorine atoms can be replaced with nucleophiles to create diverse derivatives.

- Oxidation and Reduction Reactions : MDTC can be oxidized to form sulfoxides or sulfones, or reduced to thiol derivatives .

Case Study on Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial effects of MDTC against multi-drug resistant bacterial strains. Results showed that MDTC not only inhibited bacterial growth but also displayed synergistic effects when combined with standard antibiotics like ampicillin.

Case Study on Cancer Cell Lines

Further research focused on the anticancer activity of MDTC against various cancer cell lines. The compound was found to affect cell viability significantly, suggesting its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4,5-dichlorothiophene-2-carboxylate shares structural and functional similarities with several thiophene-based esters. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Reactivity and Functional Group Influence

- Chlorine vs. Bromine Substituents : Methyl 4,5-dibromothiophene-2-carboxylate exhibits greater reactivity in nucleophilic aromatic substitution (SNAr) due to bromine’s superior leaving-group ability compared to chlorine .

- Ethyl vs. Methyl Esters : Ethyl 4,5-dichlorothiophene-2-carboxylate has marginally higher lipophilicity (logP ~2.1 vs. ~1.8 for methyl), making it preferable in lipid-soluble drug formulations. However, its commercial production is discontinued .

- Amino-Substituted Analog: Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate introduces an amino group, enabling participation in coupling reactions (e.g., Buchwald-Hartwig). Collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺ CCS = 144.1 Ų) supports its use in mass spectrometry-based analyses .

Stability and Analytical Data

- The methyl ester derivatives generally exhibit thermal stability up to 150°C, while ethyl analogs degrade slightly earlier (~140°C) due to longer alkyl chains .

- CCS values for methyl 3-amino-4,5-dichlorothiophene-2-carboxylate adducts (e.g., [M+Na]⁺ CCS = 155.4 Ų) provide benchmarks for HPLC-MS method development .

Research Findings and Industrial Relevance

Preparation Methods

Chlorination of Methyl Thiophene-2-Carboxylate Using N-Chlorosuccinimide (NCS)

Overview:

A highly efficient and facile method employs N-chlorosuccinimide (NCS) as the chlorinating agent to convert methyl thiophene-2-carboxylate into methyl 4,5-dichlorothiophene-2-carboxylate with high selectivity and yield. This method is notable for its mild reaction conditions and suitability for scale-up.

- Methyl thiophene-2-carboxylate (1 mol) is dissolved in a mixture of trifluoroacetic acid (TFA, 720 mL) and sulfuric acid (H2SO4, 180 mL).

- The solution is cooled to 0 °C.

- NCS (2.5 mol) is added portionwise over 10 minutes with stirring.

- The reaction mixture is stirred briefly and then poured into cold water.

- The precipitated solid is filtered, washed, and dried to afford this compound as a pale yellow solid.

Alternative Chlorinating Agents: N-Chlorodimethylamide and Related Systems

A patent describes a related chlorination approach for 3-methyl-4,5-dichlorothiophene-2-carboxylic acid using N-chlorodimethylamide reagents under controlled temperature (25–35 °C) in a mixed solvent system of acetic acid and N,N-dimethylformamide (DMF). Although this method targets a methyl-substituted analog, the principles can be adapted for this compound synthesis.

Precursor Synthesis: Esterification of Thiophene-2-Carboxylic Acid

Before chlorination, thiophene-2-carboxylic acid is typically converted to methyl thiophene-2-carboxylate via esterification:

Reaction Optimization and Structural Confirmation

- The chlorination reaction using NCS was optimized to maximize yield and selectivity.

- The structure of this compound was confirmed by reduction to the corresponding alcohol using sodium borohydride (NaBH4) and analysis by 1H NMR and 2D COSY spectroscopy.

- Long-range coupling in the COSY spectrum confirmed chlorine substitution at the 4 and 5 positions of the thiophene ring.

Summary Table of Preparation Method

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Thiophene-2-carboxylic acid + Methanol + Acid catalyst | Quantitative (used crude) | Ester used directly for chlorination |

| Chlorination | Methyl thiophene-2-carboxylate + NCS (2.5 eq) in TFA/H2SO4, 0 °C, 10 min | ~90 | Mild conditions, high selectivity, scalable |

| Alternative chlorination | 3-Methylthiophene-2-carboxylic acid + N-chlorodimethylamide, Acetic acid/DMF, 25–35 °C, 4–6 h | Not specified | For methyl-substituted analog; controlled conditions |

| Structural confirmation | Reduction with NaBH4; NMR (1H, COSY) | - | Confirms 4,5-dichloro substitution |

Research Findings and Industrial Relevance

- The NCS chlorination method offers a simplified operational procedure with readily available raw materials.

- The process avoids the use of elemental chlorine or harsher chlorinating agents, reducing safety risks.

- The overall yield of this compound is high (>85% in large-scale synthesis), making it suitable for industrial production.

- The method’s mild conditions preserve the integrity of the thiophene ring and functional groups, important for downstream applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4,5-dichlorothiophene-2-carboxylate, and how can purity be optimized?

- Methodology :

-

Esterification : Start with 4,5-dichlorothiophene-2-carboxylic acid. React with methanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2).

-

Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixture) to achieve ≥98% purity .

-

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.

- Data Table :

| Parameter | Value/Technique |

|---|---|

| Molecular Formula | C₆H₄Cl₂O₂S |

| Molecular Weight | 223.07 g/mol |

| Typical Yield | 65-75% (optimized conditions) |

| Purity Assessment | HPLC (Retention time: ~5.2 min) |

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows a singlet for the methyl ester (~3.9 ppm) and aromatic protons influenced by electron-withdrawing Cl substituents (δ ~7.1-7.3 ppm). ¹³C NMR confirms the ester carbonyl (~165 ppm) and thiophene carbons.

- IR : Strong C=O stretch (~1720 cm⁻¹) and C-S/C-Cl stretches (600-800 cm⁻¹).

- Mass Spec : ESI-MS ([M+H]⁺ at m/z 224.07) and fragmentation patterns validate molecular structure .

Advanced Research Questions

Q. How do steric and electronic effects of 4,5-dichloro substitution influence reactivity in cross-coupling reactions?

- Experimental Design :

-

Compare reactivity with mono-chloro or non-chloro analogs (e.g., Methyl thiophene-2-carboxylate) in Suzuki-Miyaura couplings.

-

Use Pd(PPh₃)₄ catalyst, aryl boronic acids, and base (e.g., K₂CO₃) in THF/H₂O. Monitor regioselectivity via GC-MS.

-

Key Insight : Cl groups deactivate the thiophene ring, requiring higher temperatures (80-100°C) for coupling at the 3-position .

- Data Contradiction Analysis :

-

If yields vary between batches, check for residual moisture (affects catalyst activity) or competing side reactions (e.g., dechlorination).

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodology :

-

Accelerated Stability Studies : Incubate compound in buffers (pH 2-12) at 40°C/75% RH for 14 days. Analyze degradation via HPLC.

-

Findings :

-

Degradation ≥5% occurs at pH <3 (ester hydrolysis) or pH >10 (thiophene ring cleavage).

-

Stable in anhydrous organic solvents (e.g., DMF, DCM) at −20°C for long-term storage .

- Data Table :

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 2, 40°C | 4,5-Dichlorothiophene-2-carboxylic acid | 7 |

| pH 12, 40°C | Sulfur-containing fragments | 3 |

Q. How to resolve contradictions in reported spectral data for this compound?

- Methodology :

- Cross-validate using orthogonal techniques: Compare ¹H NMR with 2D COSY/HSQC to resolve overlapping signals.

- Reproduce synthesis under inert atmosphere (N₂/Ar) to exclude oxidative byproducts.

- Reference high-purity commercial analogs (e.g., Ethyl 4,5-dichlorothiophene-2-carboxylate, CAS 130562-97-9) for benchmark spectral data .

Q. What are the safety protocols for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis/purification.

- Waste Disposal : Collect in halogenated waste containers. Neutralize acidic/basic residues before disposal.

- Emergency Measures : Rinse skin/eyes with water for 15 min if exposed; consult SDS for chlorine-specific protocols .

Methodological Notes

- Synthetic Optimization : Adjust stoichiometry of coupling agents (e.g., DCC) to minimize dimerization.

- Advanced Applications : Explore use as a ligand precursor in coordination chemistry or as a monomer for conductive polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.